Atom Transfer Radical Cyclization Yield: 4-Pentenyl Iodoacetate (80%) vs. Allyl Iodoacetate (41%)
Under bis(tributyltin)-initiated atom transfer radical cyclization conditions (10 mol% (Bu₃Sn)₂, benzene, 80 °C, photostimulation), 4-pentenyl iodoacetate (1a) yields the 8-endo cyclization product 5-(3-iodopropyl)dihydro-2(3H)-furanone (3a) in 80% isolated yield after 7 h [1]. By direct comparison, allyl iodoacetate—the one-carbon-shorter homolog—affords only 41% yield of 4-iodomethyltetrahydrofuran-2-one under the same bis(tributyltin) protocol, as established by Curran and Chang [1][2]. This represents a ~1.95-fold yield advantage for the 4-pentenyl ester.
| Evidence Dimension | Isolated cyclization yield (atom transfer radical cyclization) |
|---|---|
| Target Compound Data | 80% isolated yield of 3a (5-(3-iodopropyl)dihydro-2(3H)-furanone) |
| Comparator Or Baseline | Allyl iodoacetate: 41% isolated yield of 4-iodomethyltetrahydrofuran-2-one |
| Quantified Difference | ~1.95-fold higher yield (80% vs. 41%) |
| Conditions | 10 mol% bis(tributyltin), benzene, 80 °C, 300 W sunlamp photostimulation, 7 h (4-pentenyl); same conditions for allyl analog (Curran & Chang, J. Org. Chem. 1989) |
Why This Matters
A near-doubling of isolated yield directly impacts synthetic efficiency, material costs, and scalability for any laboratory procuring this compound for radical cyclization-based γ-lactone or tetrahydrofuran synthesis.
- [1] Wang J, Li C. Investigation of Bis(tributyltin)-Initiated Free Radical Cyclization Reactions of 4-Pentenyl Iodoacetates. J. Org. Chem. 2002, 67(4), 1271–1276. DOI: 10.1021/jo0109568 View Source
- [2] Curran DP, Chang CT. Atom Transfer Cyclization Reactions of α-Iodo Esters and Amides. J. Org. Chem. 1989, 54(13), 3140–3147. DOI: 10.1021/jo00274a034 View Source
